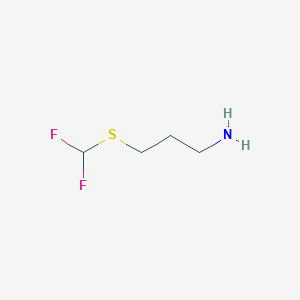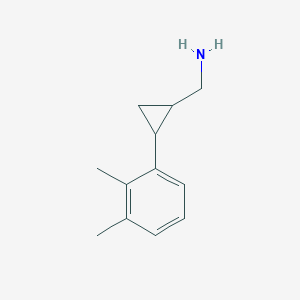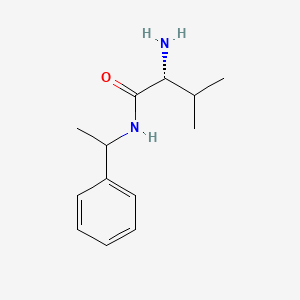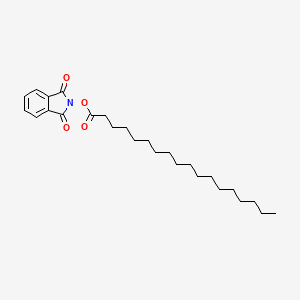
3-((Difluoromethyl)thio)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Difluoromethyl)sulfanyl]propan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(difluoromethyl)sulfanyl]propan-1-amine typically involves the introduction of a difluoromethyl group to a sulfanyl group, followed by the attachment to a propan-1-amine structure. One common method involves the reaction of 3-mercaptopropan-1-amine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-[(difluoromethyl)sulfanyl]propan-1-amine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Difluoromethyl)sulfanyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form corresponding amines or amides.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Difluoromethyl)sulfanyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The amine group can interact with various receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Difluoromethyl)sulfonyl]propan-1-amine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
3-[(Trifluoromethyl)sulfanyl]propan-1-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-[(Methyl)sulfanyl]propan-1-amine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
3-[(Difluoromethyl)sulfanyl]propan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for forming strong covalent bonds with target molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H9F2NS |
|---|---|
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
3-(difluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C4H9F2NS/c5-4(6)8-3-1-2-7/h4H,1-3,7H2 |
Clé InChI |
JIPXYUVOGCGAFJ-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CSC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)





![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)




![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)


